5-[(4-fluorophenyl)methoxy]-N-[2-(1H-indol-3-yl)ethyl]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
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Overview
Description
The compound 5-[(4-fluorophenyl)methoxy]-N-[2-(1H-indol-3-yl)ethyl]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a complex organic molecule that features a combination of fluorophenyl, indole, and dihydropyridine moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological effects . The specific interaction and resulting changes would depend on the particular target and the context in which the compound is acting.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
Given the range of biological activities associated with indole derivatives , the compound could potentially have a variety of effects at the molecular and cellular level. These could include inhibiting viral replication, reducing inflammation, killing or inhibiting the growth of cancer cells or microbes, reducing oxidative stress, inhibiting the activity of certain enzymes, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-fluorophenyl)methoxy]-N-[2-(1H-indol-3-yl)ethyl]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multiple steps:
Formation of the fluorophenyl methoxy group: This can be achieved by reacting 4-fluorophenol with methanol in the presence of a base such as sodium hydroxide.
Synthesis of the indole derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Construction of the dihydropyridine ring: This can be done using the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine.
Coupling of the synthesized fragments: The final step involves coupling the fluorophenyl methoxy group, the indole derivative, and the dihydropyridine ring through amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and dihydropyridine moieties.
Reduction: Reduction reactions can occur at the carbonyl group in the dihydropyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl and indole moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the indole and dihydropyridine moieties.
Reduction: Reduced forms of the carbonyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole and dihydropyridine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A dihydropyridine calcium channel blocker.
Indomethacin: An indole derivative with anti-inflammatory properties.
Fluoxetine: A fluorophenyl compound used as an antidepressant.
Uniqueness
The uniqueness of 5-[(4-fluorophenyl)methoxy]-N-[2-(1H-indol-3-yl)ethyl]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide lies in its combination of structural features from these different classes of compounds, potentially offering a unique profile of biological activities and applications.
Properties
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-N-[2-(1H-indol-3-yl)ethyl]-1-methyl-4-oxopyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O3/c1-28-14-23(31-15-16-6-8-18(25)9-7-16)22(29)12-21(28)24(30)26-11-10-17-13-27-20-5-3-2-4-19(17)20/h2-9,12-14,27H,10-11,15H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVINMDUIYRGYLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NCCC2=CNC3=CC=CC=C32)OCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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